![molecular formula C8H12N2O2 B2694469 (3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile CAS No. 1807938-59-5](/img/structure/B2694469.png)
(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and nitrile addition. Researchers have explored various synthetic routes, such as ring-closing reactions of suitable precursors or cascade reactions involving multiple bond-forming events. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of (3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile reveals its intricate arrangement of atoms. The fused oxazino-oxazine ring system provides rigidity and influences its biological properties. Researchers have employed X-ray crystallography and NMR spectroscopy to elucidate the precise three-dimensional structure .
Chemical Reactions Analysis
The compound’s reactivity profile includes nucleophilic additions, ring-opening reactions, and transformations of the nitrile group. Investigating its behavior under various reaction conditions is crucial for understanding its potential applications. Researchers have explored its reactions with different nucleophiles, acids, and bases .
Scientific Research Applications
Innovative Synthesis Methods
A novel synthetic method for 3,4-dihydro-2H-benzo[1,4]oxazines, which are structurally related to the target compound, has been developed. This method involves using 2-aminophenol as the starting material to synthesize various derivatives, including those with electron-withdrawing groups like -CN, demonstrating a new pathway for developing these compounds (詹淑婷, 2012).
Photochemical Properties
Research on bichromophoric oxazines, which share a common molecular skeleton with the query compound, has unveiled significant insights into their photochemical behavior. These studies show that the excitation of photochromes can lead to rapid ring-opening reactions, offering potential applications in the development of photoresponsive materials (Erhan Deniz et al., 2009).
Potential Therapeutic Applications
Compounds structurally related to (3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile have shown promise in the realm of drug discovery. For instance, benzochromene derivatives have demonstrated anti-proliferative properties and DNA binding capabilities, indicating potential for chemotherapeutic applications in cancer treatment (Mina Hanifeh Ahagh et al., 2019).
Material Science and Explosives
In the field of materials science, a triazolotriazine carbonitrile compound has been characterized for its use as a new insensitive high explosive. This compound exhibits high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, showcasing the versatility of carbonitrile-based compounds in high-performance materials (C. Snyder et al., 2017).
properties
IUPAC Name |
(3R,9aS)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-3-8-4-10-1-2-11-5-7(10)6-12-8/h7-8H,1-2,4-6H2/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQRVNCTNMAGL-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1CC(OC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2N1C[C@@H](OC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 119031813 |
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